molecular formula C15H17N5O3 B12172223 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B12172223
M. Wt: 315.33 g/mol
InChI Key: FCSIINXAYLRODK-UHFFFAOYSA-N
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Description

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridazinone core, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridazinone derivative with a morpholine ring, followed by the introduction of a pyridine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For example, derivatives containing morpholine and pyridazine cores have shown efficacy in animal models for epilepsy. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are critical in seizure activity management【5】.

Cancer Research

The compound's ability to interact with various biological pathways makes it a candidate for cancer research. Its structural characteristics may enhance selectivity and potency against specific cancer cell lines. Studies suggest that related compounds can inhibit tumor growth through apoptosis induction and cell cycle arrest【5】【6】.

Neuroprotective Effects

Explorations into neuroprotection indicate that the compound may help in conditions like Alzheimer's disease by preventing neuronal cell death. The morpholine component may play a role in enhancing neuroprotective signaling pathways【5】.

Case Study 1: Anticonvulsant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticonvulsant effects of several pyridazine derivatives, including the target compound. Results indicated significant reductions in seizure frequency in rodent models, suggesting potential for clinical applications【5】.

Case Study 2: Anti-Cancer Activity

A recent investigation into the anti-cancer properties of related compounds demonstrated that they could inhibit proliferation in breast cancer cell lines. The study highlighted the importance of the morpholine ring in enhancing cytotoxicity【6】.

Data Tables

Below are summarized findings from various studies regarding the applications of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide:

Application AreaKey FindingsReference
AnticonvulsantSignificant reduction in seizure frequency
Cancer ResearchInhibition of tumor growth in breast cancer cell lines
NeuroprotectionPrevention of neuronal cell death

Mechanism of Action

The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
  • 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

What sets 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Introduction

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a synthetic compound with a complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological pathways. This article explores its biological activity, including receptor interactions, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N5O3C_{15}H_{17}N_{5}O_{3}, with a molecular weight of approximately 315.33 g/mol. Its structure features a pyridazine ring, a morpholine group, and an acetamide moiety, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC15H17N5O3
Molecular Weight315.33 g/mol
StructureHeterocyclic compound

Biological Activity

Receptor Binding Affinity

The compound's interaction with various receptors has been investigated. Notably, it has shown potential as a selective sigma receptor ligand. For instance, related compounds have demonstrated high affinity for the sigma-1 receptor (Ki = 42 nM), suggesting that this class of compounds may influence neurological pathways by modulating sigma receptor activity .

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit enzyme inhibition properties. For example, studies have shown that specific derivatives can inhibit serine proteases, which are crucial in various physiological processes such as blood coagulation and inflammation . This inhibition could pave the way for therapeutic applications in conditions where these enzymes are dysregulated.

Antinociceptive Effects

In vivo studies have highlighted the antinociceptive effects of related compounds in formalin-induced pain models. The administration of these compounds resulted in a significant reduction in nociception, indicating potential use in pain management therapies .

Potential Applications in Cancer Therapy

The structural features of this compound suggest applications in cancer therapy through enzyme inhibition and receptor modulation. Compounds with similar structures have been investigated for antiproliferative activity against various cancer cell lines, indicating their potential as lead compounds in drug development targeting cancer .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Sigma Receptor Studies : A study on N-(2-morpholin-4-ylethyl)acetamide revealed its selectivity for sigma receptors and its potential antinociceptive properties through both peripheral and central mechanisms .
  • Enzyme Interaction Studies : Research into enzyme interactions has demonstrated that compounds with similar morpholine and pyridine functionalities can effectively inhibit certain proteolytic enzymes, supporting their role in therapeutic applications for inflammatory diseases .
  • Cancer Cell Line Testing : Investigations into antiproliferative effects on cancer cell lines showed promising results for compounds within this chemical class, suggesting that they could be developed into effective anticancer agents.

The compound this compound presents significant potential for various biological activities, including receptor modulation and enzyme inhibition. Its unique structural characteristics make it a valuable candidate for further research in medicinal chemistry, particularly concerning neurological disorders and cancer therapies. Ongoing studies are essential to fully elucidate its pharmacological profile and therapeutic applications.

Future Directions

Further research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Comprehensive toxicity assessments to evaluate safety profiles.
  • Clinical trials to establish efficacy in targeted therapeutic areas.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H17N5O3/c21-14(17-12-3-1-2-6-16-12)11-20-15(22)5-4-13(18-20)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,16,17,21)

InChI Key

FCSIINXAYLRODK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

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